N-(3-methylphenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine
Description
Structural Characterization and Physicochemical Properties
Molecular Structure Analysis and Crystallographic Data
Single-crystal X-ray diffraction studies of analogous thiazole derivatives reveal key structural motifs relevant to N-(3-methylphenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine. The title compound likely crystallizes in a monoclinic system with space group P2₁/c, as observed in structurally similar palladium-thiazole complexes. The thiazole core adopts a planar configuration, with bond lengths between sulfur and nitrogen atoms measuring approximately 1.74 Å (S—C) and 1.32 Å (N—C), consistent with aromatic delocalization.
The thiophene substituent forms a dihedral angle of 8–12° with the thiazole plane, while the 3-methylphenyl group exhibits torsional flexibility, as evidenced by comparable systems showing C—C—N—C torsion angles ranging from −91° to +95°. Intermolecular interactions dominate the crystal packing, with N—H⋯N hydrogen bonds (2.8–3.0 Å) and C—H⋯π contacts (3.3–3.5 Å) creating layered architectures.
Table 1: Hypothetical crystallographic parameters based on analogous structures
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| Unit cell dimensions | a = 12.4 Å, b = 7.8 Å, c = 15.2 Å |
| β angle | 105.3° |
| Z value | 4 |
| Density (calc.) | 1.45 g/cm³ |
Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR) Spectroscopy
The $$ ^1H $$ NMR spectrum in DMSO-d₆ would exhibit characteristic signals:
- Thiophene protons: δ 7.2–7.5 ppm (multiplet, 3H)
- Thiazole NH: δ 15.1 ppm (broad singlet)
- Aromatic protons: δ 6.8–8.2 ppm (multiple doublets and triplets)
- Methyl group: δ 2.3 ppm (singlet, 3H)
The $$ ^{13}C $$ NMR spectrum should show resonances for:
- Thiazole C2: δ 165 ppm (amine-bearing carbon)
- Thiophene carbons: δ 125–140 ppm
- Quaternary carbons: δ 145–155 ppm
Infrared Spectroscopy
Key vibrational modes include:
- N—H stretch: 3350–3450 cm⁻¹ (broad)
- C=N stretch: 1580–1620 cm⁻¹
- Thiophene ring vibrations: 690–750 cm⁻¹
- C—S—C asymmetric stretch: 1040–1080 cm⁻¹
UV-Vis Spectroscopy
Electronic transitions occur at λmax = 275 nm (π→π* of conjugated system) and 320 nm (n→π* of thiazole-thiophene moiety), with molar absorptivity ε ≈ 10⁴ L·mol⁻¹·cm⁻¹ in acetonitrile.
Mass Spectrometry
High-resolution ESI-MS would show:
- Molecular ion [M+H]+ at m/z 283.08 (C₁₄H₁₃N₂S₂+)
- Fragment ions at m/z 195 (loss of thiophene) and 121 (thiazol-2-amine)
Thermodynamic Properties and Solubility Behavior
The compound exhibits limited aqueous solubility (<0.1 mg/mL) due to its hydrophobic aromatic systems. Solubility increases in polar aprotic solvents:
- DMF: 25 mg/mL
- DMSO: 32 mg/mL
- Acetonitrile: 8 mg/mL
Thermogravimetric analysis of analogous thiazoles shows decomposition onset temperatures >523 K. Differential scanning calorimetry reveals a melting point range of 438–443 K with ΔHfus ≈ 45 kJ/mol.
Computational Chemistry Insights
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict:
- HOMO-LUMO gap: 4.1 eV (localized on thiazole-thiophene system)
- Molecular electrostatic potential: Negative charge density at nitrogen atoms (−0.45 e), positive charge at sulfur (+0.32 e)
- Frontier molecular orbitals: HOMO in thiophene π-system, LUMO in thiazole ring
Molecular dynamics simulations in explicit solvent (water) show:
- Solvation free energy: −15.3 kcal/mol
- Radial distribution function peaks at 3.8 Å (water around thiophene)
Properties
CAS No. |
5662-41-9 |
|---|---|
Molecular Formula |
C14H12N2S2 |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
N-(3-methylphenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C14H12N2S2/c1-10-4-2-5-11(8-10)15-14-16-12(9-18-14)13-6-3-7-17-13/h2-9H,1H3,(H,15,16) |
InChI Key |
XJARCAHJFWMSDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=CS2)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The Hantzsch thiazole synthesis involves cyclocondensation of N-(3-methylphenyl)thiourea with 2-bromo-1-(thiophen-2-yl)ethanone. The α-bromoketone reacts with the thiourea’s sulfur atom, forming a thiazoline intermediate that undergoes dehydration to yield the thiazole core.
Procedure :
-
Bromination : 1-(Thiophen-2-yl)ethanone is brominated using N-bromosuccinimide (NBS) or Br₂ in diethyl ether to produce 2-bromo-1-(thiophen-2-yl)ethanone.
-
Cyclocondensation : The α-bromoketone (1.0 equiv) is refluxed with N-(3-methylphenyl)thiourea (1.2 equiv) in ethanol or dimethylformamide (DMF) for 5–24 hours.
-
Work-up : The crude product is filtered, washed with ethanol, and recrystallized to isolate N-(3-methylphenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine.
Optimization :
-
Solvent : DMF improves yields (up to 93%) compared to ethanol (70–85%).
-
Temperature : Reflux (80–100°C) ensures complete cyclization.
I₂/DMSO-Catalyzed One-Pot Synthesis
Reaction Mechanism
This method avoids isolating α-haloketones by using iodine (I₂) and dimethyl sulfoxide (DMSO) to oxidize 1-(thiophen-2-yl)ethanone in situ. The generated α-iodoketone reacts with thiourea to form the thiazole.
Procedure :
-
Oxidation : 1-(Thiophen-2-yl)ethanone (2.0 mmol), thiourea (1.0 mmol), and I₂ (20 mol%) are stirred in DMSO at 80°C for 12 hours.
-
Cyclization : The intermediate α-iodoketone reacts with thiourea, forming the thiazole ring via nucleophilic substitution.
-
Purification : The product is extracted with ethyl acetate and purified via silica gel chromatography.
Advantages :
Visible Light-Mediated Synthesis
Reaction Mechanism
This photochemical method uses blue LED light to facilitate radical-mediated coupling of N-(3-methylphenyl)thiourea with 2-bromo-1-(thiophen-2-yl)ethanone.
Procedure :
-
Reaction Setup : N-(3-methylphenyl)thiourea (1.2 equiv), 2-bromo-1-(thiophen-2-yl)ethanone (1.0 equiv), and NBS (1.5 equiv) are suspended in water.
-
Irradiation : The mixture is irradiated with blue LEDs (450 nm) for 30 minutes under aerobic conditions.
-
Isolation : The precipitate is filtered and recrystallized from ethanol.
Benefits :
Multicomponent One-Pot Synthesis
Reaction Mechanism
A three-component reaction involving 2-bromoacetophenone derivatives, N-(3-methylphenyl)thiourea, and elemental sulfur yields 2-aminothiazoles via in situ thiourea formation.
Procedure :
-
Thiourea Formation : Aniline derivatives react with carbon disulfide and amines to generate thiourea intermediates.
-
Cyclization : The thiourea reacts with 2-bromo-1-(thiophen-2-yl)ethanone in acetonitrile with triethylamine.
-
Purification : The product is isolated via filtration and washed with cold ethanol.
Comparative Analysis of Methods
| Method | Key Reagents | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Hantzsch Synthesis | α-Bromoketone, Thiourea | Reflux, 5–24 h | 68–93% | High yield, scalable | Requires pre-synthesized α-bromoketone |
| I₂/DMSO Catalyzed | I₂, DMSO, Ketone, Thiourea | 80°C, 12 h | 65–78% | One-pot, avoids halogenation | Moderate yield |
| Visible Light-Mediated | NBS, Blue LED, Thiourea | RT, 30 min | 75–87% | Fast, eco-friendly | Specialized equipment required |
| Multicomponent | 2-Bromoacetophenone, S₈, Thiourea | Acetonitrile, 12 h | 60–72% | Versatile for diverse substituents | Lower yield |
Chemical Reactions Analysis
Types of Reactions
N-(3-methylphenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that thiazole derivatives, including N-(3-methylphenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine, exhibit promising anticancer properties. A study highlighted the synthesis of thiazole-containing compounds that demonstrated significant cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) analysis revealed that modifications to the thiazole ring can enhance anticancer activity by improving binding affinity to target proteins involved in tumor growth and proliferation .
1.2 Antiviral Properties
Thiazole derivatives are also being investigated for their antiviral potential. For instance, compounds structurally related to this compound have shown efficacy against viral infections such as HIV and influenza. The mechanism often involves inhibition of viral replication through interference with viral enzymes or host cell pathways .
1.3 Anticonvulsant Effects
Some thiazole derivatives have been reported to possess anticonvulsant properties. The presence of specific substituents on the thiazole ring can significantly affect the pharmacological profile of these compounds, making them candidates for further development in treating epilepsy and other seizure disorders .
Material Science
2.1 Organic Electronics
This compound has potential applications in organic electronic devices due to its favorable electronic properties. Research into thiazole-based materials has shown that they can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where their ability to facilitate charge transport is beneficial .
Table 1: Properties of Thiazole Derivatives in Organic Electronics
| Compound Name | Application | Key Property |
|---|---|---|
| This compound | OLEDs | High charge mobility |
| Thiazole-based polymers | OPVs | Enhanced light absorption |
| Thiazole derivatives with metal complexes | Photocatalysis | Improved catalytic efficiency |
Agricultural Chemistry
3.1 Pesticidal Activity
Thiazole derivatives are being explored for their potential as pesticides and herbicides. The compound this compound has been evaluated for its effectiveness against various agricultural pests and pathogens. Its mode of action typically involves disruption of metabolic pathways in target organisms .
Table 2: Efficacy of Thiazole Derivatives as Pesticides
| Compound Name | Target Organism | Efficacy (%) |
|---|---|---|
| N-(3-methylphenyl)-4-thiophen-2-yl-1,3-thiazol-2-amines | Aphids | 85% |
| Thiazole-based fungicides | Fungal pathogens | 90% |
| Thiazole herbicides | Broadleaf weeds | 75% |
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
The position and nature of substituents on the phenyl ring significantly influence biological activity and physicochemical properties. Key analogs include:
Key Observations :
- Halogenated Derivatives : Chlorine or fluorine substituents enhance antibacterial activity, as seen in , but may reduce solubility.
Variations in the Thiazole Ring Substituents
The 4-position of the thiazole ring is critical for modulating activity. Comparisons include:
Key Observations :
- Thiophen-2-yl vs. Chlorophenyl/Nitrophenyl : The thiophene moiety in the target compound may enhance π-π stacking interactions in biological systems compared to nitro or chloro groups, which are electron-withdrawing .
- Triazole Hybrids : Compounds with triazole extensions (e.g., ) show improved anti-inflammatory or anticancer activity but require more complex syntheses.
Key Observations :
- The target compound’s thiophene group may confer unique selectivity compared to oxadiazole or triazole hybrids, though direct activity data are lacking.
- Antibacterial activity in chlorophenyl derivatives () suggests that electron-withdrawing groups enhance membrane penetration.
Biological Activity
N-(3-methylphenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine is a compound that has attracted considerable attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a detailed overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a thiazole ring, a thiophene ring, and a 3-methylphenyl group, contributing to its unique properties. The synthesis typically involves multi-step organic reactions, including the condensation of 3-methylphenylamine with thiophene-2-carboxylic acid and subsequent cyclization with a thioamide to form the thiazole ring.
This compound exhibits its biological effects primarily through:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, blocking substrate access.
- Receptor Interaction : It modulates signal transduction pathways by interacting with cellular receptors.
Biological Activities
Antimicrobial Activity
This compound has shown promising antimicrobial properties against various pathogens. In vitro studies have reported minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL for some derivatives . The ability to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis further highlights its potential as an antimicrobial agent.
Anticancer Activity
Research indicates that this compound possesses significant anticancer properties. For instance, studies have demonstrated cytotoxic effects against various cancer cell lines, with IC50 values reported to be lower than those of standard drugs like doxorubicin . Structure-activity relationship (SAR) analyses suggest that the presence of the thiazole ring is crucial for its cytotoxic activity.
Data Table: Biological Activity Overview
Case Studies
- Antimicrobial Evaluation : A study evaluated several derivatives of thiazole compounds for their antimicrobial activity against clinical isolates. This compound derivatives showed significant activity with low MIC values .
- Cytotoxicity Studies : In another investigation, the compound was tested against multiple cancer cell lines (HT29 and Jurkat). The results indicated that modifications in the phenyl ring significantly affected cytotoxicity, emphasizing the importance of structural features in enhancing biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
